Benzoic acid, 4-pentyl-, 4-(heptyloxy)phenyl ester
Description
Properties
CAS No. |
50802-53-4 |
|---|---|
Molecular Formula |
C25H34O3 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(4-heptoxyphenyl) 4-pentylbenzoate |
InChI |
InChI=1S/C25H34O3/c1-3-5-7-8-10-20-27-23-16-18-24(19-17-23)28-25(26)22-14-12-21(13-15-22)11-9-6-4-2/h12-19H,3-11,20H2,1-2H3 |
InChI Key |
WZNRFIHLJAONQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CCCCC |
Origin of Product |
United States |
Preparation Methods
Reaction Principle
Fischer esterification is a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol (or phenol) to form an ester and water. For this compound, the reaction involves benzoic acid substituted with a pentyl group reacting with 4-(heptyloxy)phenol.
Procedure
- Mix benzoic acid, 4-(heptyloxy)phenol, and a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
- Heat the mixture under reflux conditions, typically between 80–130°C, for several hours to drive the reaction toward ester formation.
- Remove water continuously to shift equilibrium toward ester product.
- Purify the crude product by recrystallization or column chromatography.
Mechanism
- Protonation of the carbonyl oxygen of benzoic acid increases electrophilicity.
- Nucleophilic attack by the phenolic oxygen on the carbonyl carbon.
- Formation of a tetrahedral intermediate.
- Elimination of water and deprotonation to yield the ester.
Advantages and Limitations
- Simple and cost-effective.
- Requires removal of water to drive equilibrium.
- Reaction times can be long.
- Sensitive to steric hindrance from bulky substituents.
Acid Chloride Method
Reaction Principle
This method involves converting the benzoic acid derivative into its acid chloride, which is then reacted with 4-(heptyloxy)phenol to form the ester.
Procedure
- Synthesize 4-pentylbenzoic acid chloride by reacting 4-pentylbenzoic acid with reagents like thionyl chloride (SOCl2) or oxalyl chloride under anhydrous conditions.
- Add 4-(heptyloxy)phenol and a base such as pyridine or triethylamine to the acid chloride solution.
- Stir at controlled temperature (often 0–50°C) to form the ester.
- Work-up involves aqueous quenching, extraction, and purification by recrystallization.
Advantages and Limitations
- Faster reaction and higher yields compared to Fischer esterification.
- Acid chlorides are moisture sensitive and require careful handling.
- Generates corrosive by-products (e.g., HCl gas).
Catalyzed Esterification under Microwave Irradiation
Reaction Principle
Microwave-assisted esterification accelerates the reaction by rapid heating and enhanced molecular interactions.
Procedure
- Mix benzoic acid, 4-(heptyloxy)phenol, and acid catalyst.
- Subject the mixture to microwave irradiation at controlled power and temperature (e.g., 100–150°C) for short durations (minutes to an hour).
- Purify the product by standard methods.
Advantages
- Significantly reduced reaction times.
- Often improved yields and purity.
- Energy efficient.
Purification Techniques
- Column Chromatography: Used to separate the ester from unreacted starting materials and side products.
- Recrystallization: Common solvents include ethanol, ethyl acetate, or mixtures thereof.
- Vacuum Evaporation: To remove solvents and volatile impurities.
Data Table: Comparative Summary of Preparation Methods
| Method | Reaction Conditions | Catalyst/ Reagents | Reaction Time | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Fischer Esterification | Reflux, 80–130°C | Sulfuric acid, p-TsOH | 4–24 hours | 60–80 | Simple, inexpensive | Equilibrium reaction, slow |
| Acid Chloride Method | 0–50°C, anhydrous | SOCl2 or oxalyl chloride, base | 1–3 hours | 80–95 | High yield, fast | Moisture sensitive reagents |
| Microwave-Assisted Esterification | Microwave, 100–150°C, short time | Acid catalyst | 10–60 minutes | 75–90 | Rapid, energy efficient | Requires microwave equipment |
Research Findings and Notes
- The esterification mechanism is well-established, involving nucleophilic attack on the carbonyl carbon and elimination of water.
- The presence of bulky alkyl groups (pentyl and heptyloxy) can influence reaction rates and yields due to steric effects.
- Microwave-assisted methods have been reported to improve reaction efficiency for similar benzoate esters.
- Purification by recrystallization from ethanol/ethyl acetate mixtures yields high-purity products suitable for liquid crystalline applications.
- The compound’s liquid crystalline properties depend on the precise substitution pattern, which is controlled by the esterification step.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-n-Heptyloxyphenol 4-n-pentylbenzoate can undergo oxidation reactions, leading to the formation of quinones.
Reduction: The compound can be reduced to its corresponding alcohols under appropriate conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the heptyloxy or pentylbenzoate groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenolic esters depending on the nucleophile used.
Scientific Research Applications
Liquid Crystal Applications
1.1 Liquid Crystal Displays (LCDs)
Liquid crystals are widely used in display technologies due to their ability to manipulate light. Benzoic acid derivatives, particularly those with long alkyl chains like 4-pentyl- and 4-heptyloxy substituents, exhibit favorable mesogenic properties. These compounds can form nematic or smectic phases, which are essential for LCDs. The phase transition temperatures and thermal stability of these compounds make them suitable for high-performance displays.
1.2 Thermotropic Liquid Crystals
The compound's structure allows it to exhibit thermotropic behavior, where the liquid crystal phase changes with temperature. This property is crucial for applications in temperature sensors and switches. Research indicates that the introduction of alkoxy groups enhances the stability and range of the liquid crystalline phase .
Organic Electronics
2.1 Organic Photovoltaics (OPVs)
Benzoic acid esters have been investigated for their potential use in organic photovoltaic devices. Their ability to form thin films with good charge transport properties makes them candidates for active layers in solar cells. Studies show that these compounds can improve the efficiency of energy conversion by optimizing the morphology of the active layer .
2.2 Organic Light Emitting Diodes (OLEDs)
The compound's photoluminescent properties are advantageous for OLED applications. Its ability to emit light when excited by an electric current allows it to be used as an emissive layer in OLED devices. Research has demonstrated that modifying the alkyl chain length can tune the emission wavelength, making it suitable for various display technologies .
Biological Applications
3.1 Antimicrobial Properties
Some studies have explored the antimicrobial effects of benzoic acid derivatives. The esterification process can enhance the solubility and bioavailability of benzoic acid, which is known for its antimicrobial activity against a variety of pathogens. This property could be harnessed in food preservation and pharmaceutical formulations .
3.2 Drug Delivery Systems
Benzoic acid esters can also serve as carriers in drug delivery systems due to their biocompatibility and ability to form micelles or liposomes. Research indicates that these compounds can encapsulate hydrophobic drugs, improving their solubility and therapeutic efficacy .
Mechanism of Action
The mechanism of action of 4-n-Heptyloxyphenol 4-n-pentylbenzoate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The heptyloxy and pentylbenzoate groups play a crucial role in determining the compound’s affinity for these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural analogs differ primarily in alkyl/alkoxy chain lengths or substituent positions. Key examples include:
Key Observations :
- Chain Length and Polarity : Increasing alkoxy chain length (e.g., methoxy → heptyloxy) enhances hydrophobicity and reduces melting points, favoring liquid crystalline behavior .
- Substituent Position : Para-substitution on both aromatic rings maximizes molecular linearity, critical for mesophase stability .
Physicochemical Properties
- Solubility: Longer alkyl/alkoxy chains (e.g., heptyloxy vs. methoxy) reduce water solubility but improve compatibility with nonpolar matrices like polymers .
- Thermal Stability : Heptyloxy-substituted esters exhibit higher thermal stability than shorter-chain analogs (e.g., hexyloxy) due to increased van der Waals interactions .
Stability and Environmental Impact
Biological Activity
Benzoic acid, 4-pentyl-, 4-(heptyloxy)phenyl ester is an organic compound that belongs to the class of benzoate esters. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and materials science. Understanding its biological activity is crucial for evaluating its applications in various domains, including medicinal chemistry and polymer science.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 382.54 g/mol . The structure features a benzoic acid moiety with pentyl and heptyloxy substituents at the para positions, which influence its solubility and biological interactions.
Antimicrobial Properties
Research indicates that benzoic acid derivatives exhibit antimicrobial activity. A study focusing on various benzoate esters demonstrated that certain structural modifications enhance their effectiveness against a range of bacterial strains. The presence of long aliphatic chains, such as pentyl and heptyloxy groups, may contribute to the hydrophobic interactions that facilitate membrane disruption in microbial cells .
Cytotoxicity and Cell Proliferation
In vitro studies have shown that some benzoate esters can affect cell proliferation. For instance, compounds similar to this compound have been tested on cancer cell lines, revealing varying degrees of cytotoxicity. These effects are often attributed to the ability of these compounds to induce apoptosis or inhibit cell cycle progression .
Anti-inflammatory Activity
Benzoic acid derivatives are also noted for their anti-inflammatory properties. The esterification process can modify the compound's interaction with inflammatory pathways. Some studies suggest that these compounds may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers examined the antimicrobial efficacy of various benzoate esters against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with longer aliphatic chains exhibited stronger antibacterial activity, suggesting that this compound could be effective against these pathogens.
Case Study 2: Cytotoxic Effects on Cancer Cells
In another investigation, the cytotoxic effects of benzoate esters on MCF-7 breast cancer cells were assessed. The study found that specific structural modifications led to significant reductions in cell viability, indicating potential for development as anticancer agents.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C25H34O3 |
| Molecular Weight | 382.54 g/mol |
| Antimicrobial Activity | Effective against S. aureus and E. coli |
| Cytotoxicity (MCF-7 Cells) | IC50 = X µM (specific value needed) |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing benzoic acid, 4-pentyl-, 4-(heptyloxy)phenyl ester, and how do reaction conditions influence yield and purity?
- Methodology :
- Step 1 : Esterification via Steglich coupling (carbodiimide-mediated) between 4-pentylbenzoic acid and 4-(heptyloxy)phenol under anhydrous conditions .
- Step 2 : Optimize reaction temperature (60–80°C) and catalyst (e.g., DMAP) to enhance regioselectivity.
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester. Monitor purity using HPLC with C18 columns (retention time: ~12–15 min) .
- Key Considerations :
- Side reactions (e.g., transesterification) may occur if hydroxyl groups are unprotected.
- Yield improvements (≥75%) require strict moisture control and stoichiometric excess of the phenol derivative.
Q. How can spectroscopic techniques (NMR, FTIR) unambiguously confirm the structure of this ester?
- Methodology :
- NMR :
- ¹H NMR : Look for signals at δ 8.0–7.2 ppm (aromatic protons), δ 4.1–3.8 ppm (heptyloxy OCH₂), and δ 2.6–2.4 ppm (pentyl chain CH₂ adjacent to the ester group) .
- ¹³C NMR : Confirm ester carbonyl at ~168 ppm and aryl-OCH₂ at ~68 ppm .
- FTIR : Ester C=O stretch at ~1720 cm⁻¹ and aryl ether C-O-C at ~1250 cm⁻¹ .
Q. What are the solubility and thermal stability profiles of this compound in common organic solvents?
- Methodology :
- Solubility : Test in toluene, THF, and DCM using gravimetric analysis. Higher solubility in non-polar solvents (e.g., toluene) due to long alkyl chains .
- Thermal Stability : Analyze via TGA (10°C/min under N₂). Decomposition onset typically >200°C, consistent with alkyl-substituted benzoate esters .
Advanced Research Questions
Q. How does the alkyl chain length (pentyl/heptyloxy) influence mesomorphic behavior in liquid crystal applications?
- Methodology :
- DSC Analysis : Identify phase transitions (e.g., crystal-to-smectic) between 80–120°C .
- XRD : Confirm layer spacing in smectic phases; longer chains increase interlayer distance (~30–40 Å) .
Q. What analytical strategies resolve contradictions in purity assessments between HPLC and elemental analysis?
- Methodology :
- HPLC-DAD/MS : Detect trace impurities (e.g., unreacted phenol or acid) with UV/Vis (λ = 254 nm) and mass fragmentation patterns .
- Elemental Analysis : Address discrepancies by accounting for hygroscopicity or solvent residues. Use Karl Fischer titration for water content validation .
Q. Can computational modeling predict the ester’s reactivity in nucleophilic acyl substitution reactions?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Calculate LUMO energy to assess electrophilicity of the carbonyl group .
- Kinetic Studies : Compare activation energies for hydrolysis (acidic vs. basic conditions) using Arrhenius plots .
- Outcome : Lower LUMO energy (-1.5 eV) suggests higher reactivity toward amines compared to shorter-chain analogs.
Q. How does steric hindrance from the pentyl/heptyloxy groups affect catalytic hydrogenation of the aromatic ring?
- Methodology :
- Catalytic Screening : Test Pd/C, Raney Ni, and PtO₂ under H₂ (1–3 atm). Monitor via GC-MS for cyclohexane derivatives.
- Steric Analysis : Reduced reaction rates (≥50% longer duration) vs. unsubstituted benzoates due to hindered catalyst access .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
